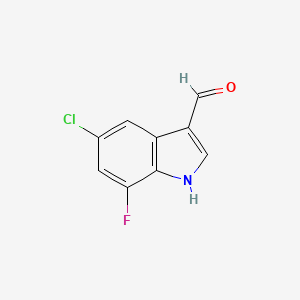

5-chloro-7-fluoro-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-7-fluoro-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family . It is used as a reagent in the synthetic preparation of compounds requiring an indole group or more specifically a fluoroindole group .

Synthesis Analysis

The synthesis of 5-chloro-7-fluoro-1H-indole-3-carbaldehyde involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . The benefits of using MCRs in synthesis include high yields, operational friendliness, time and cost-effectiveness .Molecular Structure Analysis

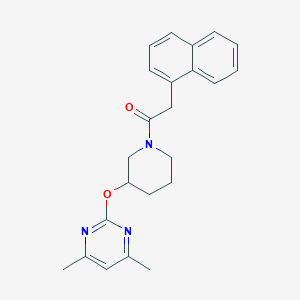

The molecular structure of 5-chloro-7-fluoro-1H-indole-3-carbaldehyde can be represented by the InChI code: 1S/C9H5ClFNO/c10-6-1-7-5 (4-13)3-12-9 (7)8 (11)2-6/h1-4,12H .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a vital role as precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Physical And Chemical Properties Analysis

5-chloro-7-fluoro-1H-indole-3-carbaldehyde is a powder with a molecular weight of 197.6 .Scientific Research Applications

Multicomponent Reactions (MCRs)

5-Chloro-7-fluoro-1H-indole-3-carbaldehyde: and related indole derivatives serve as ideal precursors for synthesizing active molecules. MCRs, which combine more than two starting materials in a single step, offer access to complex structures. Key points include:

Biologically Active Structures

The indole nucleus exhibits diverse biological activities, making 5-chloro-7-fluoro-1H-indole-3-carbaldehyde and its derivatives significant:

Heterocyclic Derivatives

The inherent functional groups (such as the carbonyl group, CO) in 5-chloro-7-fluoro-1H-indole-3-carbaldehyde allow for versatile transformations:

- 5-Fluoroindole-3-carboxaldehyde : Used as a reagent in synthetic preparations requiring a fluoroindole group .

- 5-Chloroindole-3-carboxaldehyde : Employed in the preparation of isonicotinoyl hydrazine .

- Indole-5-carboxaldehyde : Reactant in curcumin derivative synthesis and McMurry coupling for para-para stilbenophanes .

Mechanism of Action

Target of Action

5-Chloro-7-Fluoro-1H-Indole-3-Carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many bioactive compounds and has been found to bind with high affinity to various targets . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name |

5-chloro-7-fluoro-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZPUEIRQNDYPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)C=O)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-7-fluoro-1H-indole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380362.png)

![(Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2380365.png)

![N-[4-(dimethylamino)benzyl]-1-[3-(4-ethylphenoxy)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2380367.png)

![1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2380371.png)

![(2S,3S)-2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]oxane-3-carboxamide](/img/structure/B2380372.png)

![1-{2-[(4-Bromophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2380374.png)

![1-(3-chloro-4-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2380380.png)

![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2380383.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2380384.png)

![2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride](/img/structure/B2380385.png)